

How to avoid over-iodization in salt fortification programs.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Iodine*

Cat. No.: *B079347*

[Get Quote](#)

Technical Support Center: Salt Fortification Programs

A Guide to Preventing Over-Iodization for Researchers and Scientific Professionals

Welcome to the technical support center for salt fortification programs. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to ensure the safety, efficacy, and stability of your salt iodization initiatives. Over-iodization is as critical to avoid as under-iodization. This guide is structured to help you troubleshoot common issues, implement robust analytical protocols, and understand the science behind maintaining optimal **iodine** levels from production to consumption.

Section 1: Frequently Asked Questions on Over-Iodization

This section addresses the fundamental questions surrounding the risks, causes, and prevention of excessive **iodine** in fortified salt.

Q1: What defines "over-iodization" in the context of a public health program?

A: Over-iodization is not merely exceeding a target value in a single salt sample, but rather a systemic issue where the **iodine** content in salt at the consumer level is high enough to cause

the median urinary **iodine** concentration (UIC) in a population to surpass recommended thresholds. The World Health Organization (WHO) provides guidelines to monitor **iodine** status.^{[1][2]}

A state of excessive **iodine** intake in a population is indicated when the median UIC is ≥ 300 $\mu\text{g/L}$.^[3] While individual salt samples may vary, a program is considered to be promoting over-iodization if monitoring reveals that a significant portion of the population is consistently in this range. The goal is to maintain a population median UIC between 100 and 299 $\mu\text{g/L}$, which indicates adequate intake.

Population Group	Median Urinary Iodine Concentration ($\mu\text{g/L}$)	Iodine Intake
All	< 100	Insufficient
All	100 - 299	Adequate
All	≥ 300	Excessive
Pregnant Women	< 150	Insufficient
Pregnant Women	150 - 499	Adequate
Pregnant Women	≥ 500	Excessive

Data synthesized from WHO and Iodine Global Network recommendations.

Q2: What are the primary health risks associated with chronic excessive **iodine** intake?

A: While salt iodization is a major public health success, excessive intake can lead to adverse health effects.^[1] The primary concerns are related to thyroid dysfunction. In populations with a history of **iodine** deficiency, a rapid increase in **iodine** intake can precipitate **iodine**-induced hyperthyroidism (IIH).^[4] Furthermore, long-term excessive intake has been linked in some studies to an increased prevalence of autoimmune thyroid diseases like Hashimoto's thyroiditis.^{[5][6]} Continuous monitoring is therefore a critical safety measure to balance the prevention of **iodine** deficiency disorders (IDD) with the avoidance of these risks.^[7]

Q3: What are the most common technical causes of over-iodization at the production level?

A: Over-iodization at the point of production typically stems from one or more of the following technical failures:

- Incorrect Fortificant Addition: Errors in calculating the amount of potassium iodate (KIO_3) needed for a given batch of salt. This can be due to malfunctioning or uncalibrated weighing equipment.[8]
- Poor Mixing and Non-Homogeneity: Inadequate mixing leads to "hot spots" of high **iodine** concentration within a batch. Even if the average concentration is correct, some packages will be excessively fortified.[9]
- Overcompensation for Anticipated **Iodine** Loss: Producers may add excess **iodine** to compensate for expected losses during storage and transport. However, if the actual losses are lower than predicted (e.g., due to improved packaging or more stable salt), the salt reaching the consumer will have excessive **iodine** levels.[10]
- Inadequate Quality Control: A lack of frequent and accurate internal monitoring means that deviations from the target concentration are not detected and corrected in a timely manner. [11][12]

Section 2: Troubleshooting Guide for the Iodization Process

This guide uses a problem-cause-solution format to address specific challenges researchers and QC professionals may encounter.

Problem 1: High variability in **iodine** concentration across samples from the same production batch.

- Probable Cause A: Inefficient Mixing Dynamics. The fortificant (potassium iodate solution or dry premix) is not being distributed evenly throughout the salt. This is a common issue with both screw conveyors and batch mixers if residence time, rotation speed, or spray nozzle configuration is not optimized.

- Recommended Action:
 - Validate Mixing Homogeneity: Conduct a mixing study. Take at least 10 samples from different locations within the mixer or along the conveyor belt after a standard run. Analyze the **iodine** content in each. The coefficient of variation (CV) should ideally be below 10%.
[9]
 - Optimize Equipment Settings: Adjust mixer speed, mixing time, or the rate of salt flow. For wet spraying, ensure spray nozzles are not clogged and provide a fine, even mist that covers the entire salt stream. The "wet mixing" method, where an iodate solution is sprayed onto the salt, is a common technique that requires careful calibration.[9]
 - Review Premix Quality: If using a dry premix, ensure its particle size is similar to that of the salt to prevent segregation during mixing.
- Probable Cause B: Inconsistent Fortificant Application. The dosing pump for the iodate solution or the feeder for the dry premix is delivering the fortificant at a variable rate.
- Recommended Action:
 - Calibrate Dosing Equipment: Regularly calibrate the pump or feeder against a known standard. This should be a mandatory part of your internal quality assurance plan.[11]
 - Install a Flow Meter/Monitor: For larger operations, installing a flow meter on the spray line can provide real-time data and alerts for deviations.
 - Ensure Stable Operating Conditions: Verify that power supply to the equipment is stable, as fluctuations can affect the performance of pumps and feeders.

Problem 2: Iodine levels at the consumer end are consistently higher than the target, despite accurate production levels.

- Probable Cause: Overestimation of **Iodine** Losses. The stability of **iodine** in the salt is greater than anticipated. Factors that enhance stability include low moisture content, use of high-quality packaging with a good moisture barrier (like low-density polyethylene), and the absence of certain impurities in the salt.[10][13][14] If you have compensated for a 40% loss but are only experiencing a 10% loss, the final product will be over-iodized.

- Recommended Action:
 - Conduct a Location-Specific Stability Study: Do not rely on generic loss figures. A stability study under local conditions of temperature, humidity, and packaging is essential to determine accurate **iodine** loss rates.[\[14\]](#) (See Protocol 3.2 for methodology).
 - Analyze Salt Impurities: The presence of hygroscopic compounds like magnesium chloride can accelerate **iodine** loss, while a lack of such impurities enhances stability.[\[15\]](#) Understanding the composition of your raw salt is key.
 - Use Potassium Iodate (KIO₃): Potassium iodate is significantly more stable than potassium iodide (KI), especially in the presence of moisture, heat, and impurities.[\[16\]](#) If you are not already using it, switching to KIO₃ is highly recommended for programs in tropical or humid climates.

Problem 3: Analytical results for **iodine** content are unreliable or show poor reproducibility.

- Probable Cause A: Improper Sampling Technique. The sample collected for analysis is not representative of the entire batch. A single "grab" sample is insufficient.
- Recommended Action:
 - Implement Composite Sampling: Collect multiple small samples from various points in the production lot (e.g., beginning, middle, and end of a packaging run). Combine these into a single composite sample and mix thoroughly before analysis.[\[11\]](#)
- Probable Cause B: Errors in the Analytical Method (Iodometric Titration). Iodometric titration is the gold standard for its accuracy and low cost, but it is sensitive to procedural errors.[\[17\]](#) [\[18\]](#)
- Recommended Action:
 - Strictly Adhere to a Validated Protocol: Ensure all laboratory personnel are trained on a standardized operating procedure (See Protocol 3.1). Key steps to watch for include precise reagent preparation, allowing the reaction to proceed in the dark for the specified time, and correct identification of the endpoint.[\[19\]](#)

- Run Controls and Blanks: Each batch of analyses should include a blank (all reagents without the salt sample) and a known-value control sample to verify the accuracy of the reagents and the procedure.[20]
- Validate the Method: If you are establishing a new lab or protocol, it must be validated to confirm its linearity, accuracy, precision, and limits of detection and quantification.[18]

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for core analytical and quality control procedures.

Protocol 3.1: Standard Operating Procedure for Iodometric Titration of Salt **Iodine** Content

This method is based on the principle that iodide ions react with iodate in an acidic solution to liberate free **iodine**, which is then titrated with a standardized sodium thiosulphate solution using starch as an indicator.[21]

Reagents:

- Sodium Thiosulphate Solution (0.005 N): Dissolve 1.24 g of analytical grade sodium thiosulphate ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$) in 1 liter of freshly boiled and cooled distilled water.
- Sulphuric Acid (2 N): Slowly add 55.5 mL of concentrated H_2SO_4 to approximately 800 mL of distilled water in a flask, cool, and dilute to 1 liter.
- Potassium Iodide (KI) Solution (10%): Dissolve 10 g of KI (iodate-free) in 100 mL of distilled water. Store in a dark, stoppered bottle.
- Starch Indicator Solution (1%): Make a paste of 1 g of soluble starch in a small amount of cold water. Add this to 100 mL of boiling water with constant stirring. Cool before use. Prepare this solution fresh daily.[19]

Procedure:

- Sample Preparation: Weigh accurately 10 g of the composite salt sample and dissolve it in 50 mL of distilled water in a 100 mL conical flask.

- Acidification and **Iodine** Liberation: Add 1.0 mL of 2 N sulphuric acid. Swirl to mix. Then, add 5.0 mL of 10% potassium iodide solution. The solution will turn a yellow to brown color due to the liberation of **iodine**.[\[19\]](#)
- Incubation: Stopper the flask and keep it in a dark place (e.g., a cupboard) for 10 minutes. This allows the reaction to complete and prevents light-induced side reactions.[\[19\]](#)
- Titration (Part 1): Remove the flask from the dark and immediately begin titrating with the 0.005 N sodium thiosulphate solution from a burette. Continue until the yellow-brown color fades to a pale, straw-like yellow.
- Indicator Addition: Add 1-2 mL of the 1% starch solution. The solution will turn a deep blue-black color.
- Titration (Part 2): Continue the titration drop-wise with constant swirling until the blue-black color disappears completely, leaving a colorless solution. This is the endpoint.
- Record Volume: Record the volume (V) of sodium thiosulphate solution used in mL.
- Blank Titration: Repeat the entire procedure using 50 mL of distilled water instead of the salt solution to determine the blank value (V₀).

Calculation:

$$\text{Iodine content (mg/kg or ppm)} = (V - V_0) \times N \times 21.15 \times 1000 / m$$

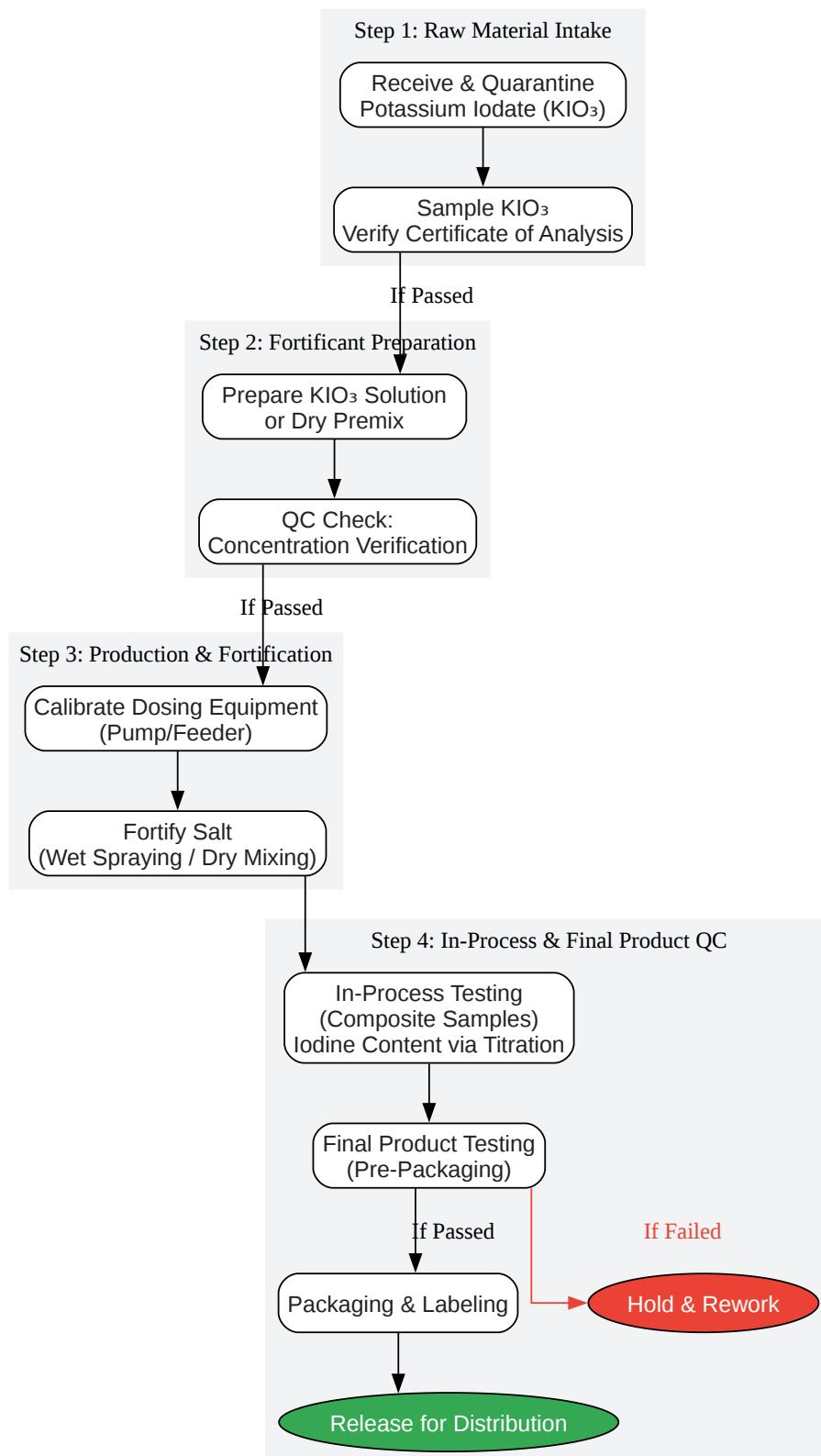
Where:

- V = Volume of titrant for the sample (mL)
- V₀ = Volume of titrant for the blank (mL)
- N = Normality of the sodium thiosulphate solution (e.g., 0.005 N)
- 21.15 = Equivalent weight of **iodine** in this reaction
- m = Mass of the salt sample (g)

For a 10 g sample and 0.005 N titrant, the formula simplifies to: **Iodine** content (ppm) = $(V - V_0) \times 10.575$

Protocol 3.2: Methodology for Conducting a Salt **Iodine** Stability Study

This protocol is designed to quantify **iodine** loss under specific environmental conditions to inform the appropriate level of initial fortification.


Methodology:

- Sample Preparation: Prepare a large, homogenous batch of iodized salt fortified to a precisely known initial concentration (e.g., 40 mg/kg), as verified by titration.
- Packaging: Package the salt in the exact same material that will be used for commercial distribution (e.g., woven polypropylene bags, solid low-density polyethylene bags).[\[10\]](#)[\[14\]](#)
- Storage Conditions:
 - Create controlled environmental chambers that simulate the target storage and market conditions. Key parameters to control are temperature and relative humidity (RH).
 - Example conditions could be:
 - Condition A (Ideal): 25°C, 50% RH
 - Condition B (Hot/Humid): 40°C, 80% RH
 - Condition C (Market Simulation): Ambient conditions, exposed to indirect light.
- Sampling Schedule:
 - Establish a timeline for the study, typically 6 to 12 months.
 - Pull samples from each storage condition at set intervals: Time 0, 1 month, 3 months, 6 months, and 12 months.
- Analysis:

- At each time point, take three separate packages from each condition.
- Create a composite sample from each package and analyze the **iodine** content in triplicate using the iodometric titration method (Protocol 3.1).
- Data Analysis:
 - Calculate the average **iodine** content for each condition at each time point.
 - Plot the percentage of **iodine** retained versus time for each condition.
 - This data will provide a reliable, evidence-based figure for the expected **iodine** loss, allowing for accurate calculation of the initial fortification level needed to meet the target at the point of consumption.

Diagram: QA/QC Workflow for Salt Iodization

This diagram illustrates the critical control points in a salt iodization facility to prevent over- or under-fortification.

[Click to download full resolution via product page](#)

Caption: QA/QC workflow for ensuring accurate salt iodization.

Section 4: Advanced Topics and Special Considerations

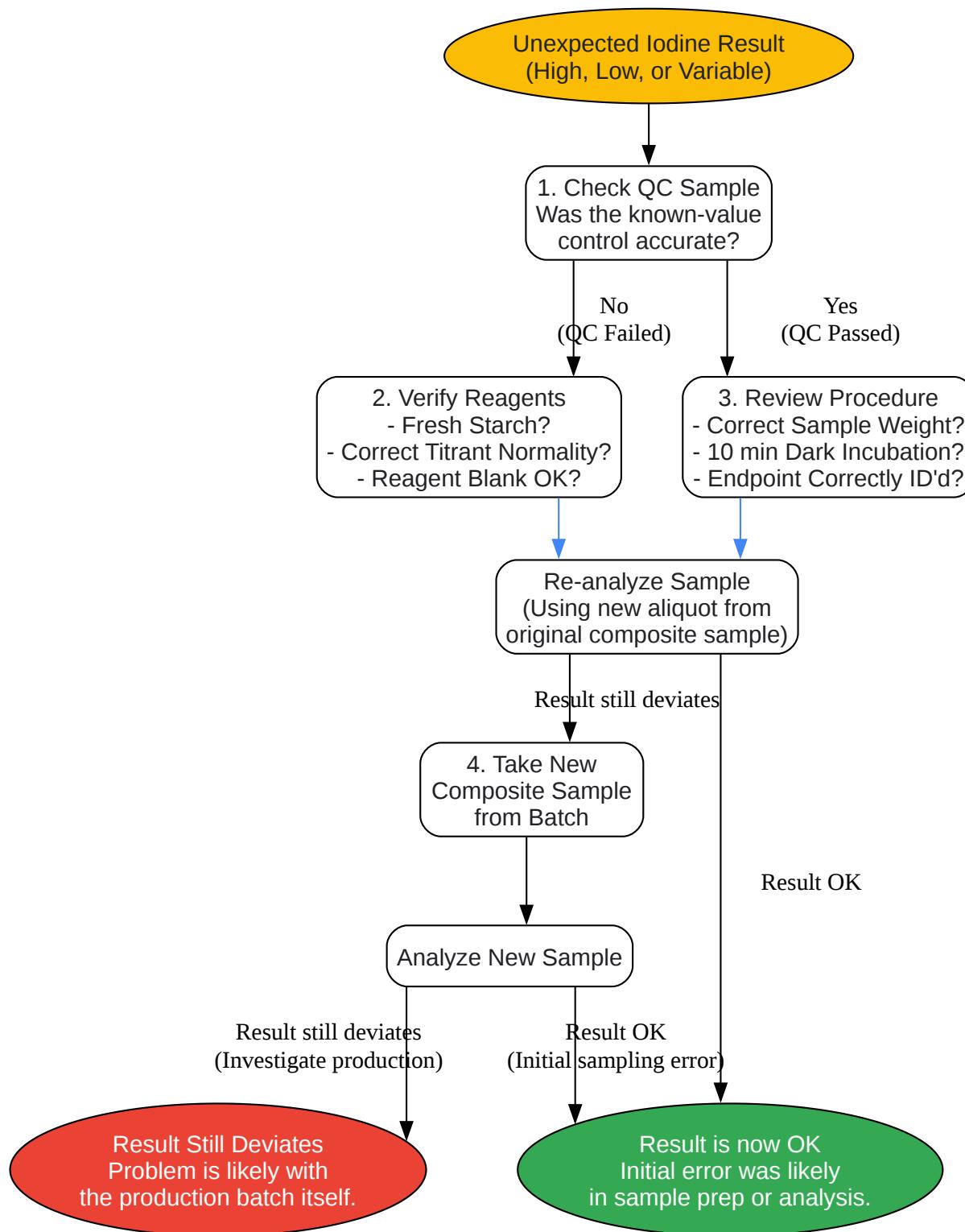
Q4: How does double fortification with iron affect **iodine** analysis and stability?

A: Co-fortifying salt with iron and **iodine** presents a significant chemical challenge, as iron compounds, particularly ferrous sulfate, can reduce iodate to elemental **iodine**, which is then lost through sublimation.[\[22\]](#) This interaction not only leads to **iodine** loss but can also interfere with standard iodometric titration.

- Stability Solution: The most effective strategy is to use an encapsulated iron fortificant, such as microencapsulated ferrous fumarate. The physical barrier of the coating prevents direct interaction between the iron and the **iodine**, preserving the stability of both micronutrients. [\[23\]](#)
- Analytical Solution: When analyzing double-fortified salt (DFS), standard titration using sulfuric acid can be unreliable. Using orthophosphoric acid in the titration procedure instead has been shown to yield more accurate estimations of **iodine** content in the presence of iron. [\[24\]](#) For research-grade accuracy, advanced methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to validate results, as they are less susceptible to chemical interference.[\[25\]](#)[\[26\]](#)

Q5: What is the role of Rapid Test Kits (RTKs) in preventing over-iodization?

A: Rapid Test Kits are colorimetric tools that provide a semi-quantitative estimation of **iodine** content.[\[17\]](#) They are invaluable for field monitoring and internal process control but have limitations.


- Pros:
 - Speed and Ease of Use: Provide on-the-spot results, ideal for quick checks at production sites, ports of entry, and retail stores.[\[27\]](#)
 - Low Cost: Enable more frequent testing across the supply chain.
- Cons:

- Lower Precision: They are not a substitute for titration for regulatory compliance or precise quantitative analysis. Results can be subjective and may have higher rates of false positives/negatives compared to titration.[28]
- Susceptibility to Interference: The chemistry of some kits can be affected by other compounds in the salt.

Best Practice: Use RTKs as a screening tool. If an RTK indicates a potential deviation (either too high or too low), that batch should be flagged for confirmatory quantitative analysis using iodometric titration.[17] This two-tiered approach provides a cost-effective and robust monitoring system.

Diagram: Troubleshooting Analytical Discrepancies

This flowchart provides a logical path for investigating inconsistent or unexpected analytical results for salt **iodine** content.

[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting analytical discrepancies.

References

- Diosady, L. L., et al. (1999). **Iodine** stability in salt double-fortified with iron and **iodine**. PubMed.
- Diosady, L. L., et al. (1997). Stability of **Iodine** in Iodized Salt Used for Correction of **Iodine** Deficiency Disorders. Food and Nutrition Bulletin.
- Asibey-Berko, E., et al. (2025). **Iodine** Stability in Iodized Salt: A Review. Engineering Research Publication.
- Diosady, L. L., et al. (1998). Stability of **Iodine** in Iodized Salt Used for Correction of **Iodine**-Deficiency Disorders. II. Food and Nutrition Bulletin.
- Zimmermann, M. B. (2007). Methods for determination of **iodine** in urine and salt. PubMed.
- Asibey-Berko, E., et al. (2025). Recent Advances in Stability of **Iodine** in Iodized Salt. International Journal of Scientific Research and Engineering Development.
- Sigma-Aldrich. Analytical Method: **Iodine** in table salt. Sigma-Aldrich.
- Li, Y. O., et al. (2010). **Iodine** stability in iodized salt dual fortified with microencapsulated ferrous fumarate made by an extrusion-based en. Journal of Food Engineering.
- Ranganathan, S., et al. (2002). Stability of **Iodine** in Salt Fortified with **Iodine** and Iron. Semantic Scholar.
- ABC. Iodized Salt QA/QC Audit Manual. Scribd.
- NIMS University Rajasthan. Estimation of **Iodine** Content in Salt by Iodometric Titration Method. NIMS University.
- Salt Department-HO. Estimation of **Iodine** Content. Salt Department-HO.
- EuSalt. (2005). Determination of Total **Iodine**. EuSalt Analytical Standard.
- Unilever Health. The WHO's Guidelines on Salt Iodisation. Unilever Health.
- World Health Organization. (1996). Recommended **iodine** levels in salt and guidelines for monitoring their adequacy and effectiveness. WHO.
- van der Haar, F., et al. (2015). Validation of a user-friendly and rapid method for quantifying **iodine** content of salt. Bioanalyt.
- Kelly, F. C. (1953). Studies on the stability of **iodine** compounds in iodized salt. Bulletin of the World Health Organization.
- World Health Organization. (1996). Recommended **iodine** levels in salt and guidelines for monitoring their adequacy and effectiveness. WHO/NUT/96.13.
- Maramag, C. C., et al. (2008). Stability of **Iodine** in Iodized Fresh and Aged Salt Exposed to Simulated Market Conditions. ResearchGate.
- Sarr, A., et al. (2015). Titrimetric Method Validation for the Quantification of **Iodine** in Salt Using the Accuracy Profile Approach. Pakistan Journal of Nutrition.
- World Health Organization. (2023). Iodization of salt for the prevention and control of **iodine** deficiency disorders. WHO e-Library of Evidence for Nutrition Actions (eLENA).

- van der Haar, F., et al. (2015). Validation of a user-friendly and rapid method for quantifying **iodine** content of salt. PubMed.
- Jooste, P. L. (2003). Assessment of the **iodine** concentration in table salt at the production stage in South Africa. Bulletin of the World Health Organization.
- Zimmermann, M. B., et al. (2020). Global perspectives in endocrinology: coverage of iodized salt programs and **iodine** status in 2020. PubMed Central.
- Herath, H. M. D. R., et al. (2016). **Iodine** in commercial edible iodized salts and assessment of **iodine** exposure in Sri Lanka. PubMed Central.
- GOAL Global. IODIZED SALT. GOAL Global.
- Medscape. (2024). Guidelines Summary, **Iodine** Deficiency Prevention During Pregnancy. Medscape Reference.
- Jooste, P. L. (2003). Assessment of the **iodine** concentration in table salt at the production stage in South Africa. Bulletin of the World Health Organization.
- Zimmermann, M. B., et al. (2020). Global perspectives in endocrinology: coverage of iodized salt programs and **iodine** status in 2020. PubMed Central.
- Pandav, C. S., et al. (2013). Quality assurance of iodized salt at production end in India and partnership of private, NGOs and government agencies. ResearchGate.
- Khan, A., et al. (2024). Development and validation of a rapid test kit for **iodine** detection in salt. Semantic Scholar.
- Wegmüller, R., et al. (2003). Determination of **iodine** concentration in salt dual fortified with iron and **iodine**. European Food Research and Technology.
- ECSA-HC. Foreword. ECSA-HC.
- Wegmüller, R., et al. (2003). Determination of **iodine** concentration in salt dual fortified with iron and **iodine**. Springer-Verlag.
- Rayman, M. P., et al. (2023). **Iodine** Intake from Universal Salt Iodization Programs and Hashimoto's Thyroiditis: A Systematic Review. MDPI.
- Rayman, M. P., et al. (2023). **Iodine** Intake from Universal Salt Iodization Programs and Hashimoto's Thyroiditis: A Systematic Review. MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recommended iodine levels in salt and guidelines for monitoring their adequacy and effectiveness [who.int]
- 2. iris.who.int [iris.who.int]
- 3. GLOBAL ENDOCRINOLOGY: Global perspectives in endocrinology: coverage of iodized salt programs and iodine status in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine in commercial edible iodized salts and assessment of iodine exposure in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Iodization of salt for the prevention and control of iodine deficiency disorders [who.int]
- 8. ecsahc.org [ecsahc.org]
- 9. goalglobal.org [goalglobal.org]
- 10. erpublication.org [erpublication.org]
- 11. scribd.com [scribd.com]
- 12. scielosp.org [scielosp.org]
- 13. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 14. Stability of Iodine in Iodized Salt Used for Correction of Iodine-Deficiency Disorders. II | Semantic Scholar [semanticscholar.org]
- 15. ijsred.com [ijsred.com]
- 16. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for determination of iodine in urine and salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Estimation of Iodine Content in Salt by Iodometric Titration Method [iddindia.20m.com]
- 20. researchgate.net [researchgate.net]
- 21. eusalt.com [eusalt.com]
- 22. Iodine stability in salt double-fortified with iron and iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. wellanutrologicals.com [wellanutrologicals.com]
- 24. Stability of Iodine in Salt Fortified with Iodine and Iron | Semantic Scholar [semanticscholar.org]

- 25. Determination of iodine concentration in salt dual fortified with iron and iodine — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 26. refp.coohlife.org [refp.coohlife.org]
- 27. bioanalyt.com [bioanalyt.com]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [How to avoid over-iodization in salt fortification programs.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079347#how-to-avoid-over-iodization-in-salt-fortification-programs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com